molecular formula C15H11F6NO B11699125 3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide

Cat. No.: B11699125
M. Wt: 335.24 g/mol
InChI Key: QYTVWIFVHDRENH-UHFFFAOYSA-N
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Description

“3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a naphthalene ring. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, such as increased lipophilicity and metabolic stability, which can be beneficial in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” typically involves multiple steps:

    Formation of the naphthalene derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing one of the trifluoromethyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and metabolic stability.

Medicine

Industry

In the industrial sector, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a pharmaceutical context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the naphthalene ring.

    N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide: Lacks one of the trifluoromethyl groups.

Uniqueness

The presence of both the naphthalene ring and multiple trifluoromethyl groups makes “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” unique, potentially offering a combination of high lipophilicity, metabolic stability, and specific interactions with biological targets.

Properties

Molecular Formula

C15H11F6NO

Molecular Weight

335.24 g/mol

IUPAC Name

3,3,3-trifluoro-2-methyl-N-naphthalen-1-yl-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C15H11F6NO/c1-13(14(16,17)18,15(19,20)21)12(23)22-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,22,23)

InChI Key

QYTVWIFVHDRENH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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